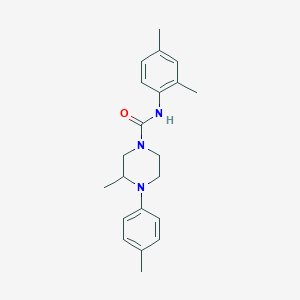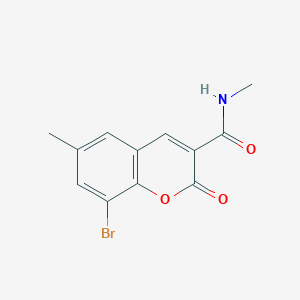![molecular formula C16H22N2O3 B5321191 1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide](/img/structure/B5321191.png)
1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Benzyloxy)acetyl]-N,N-dimethylprolinamide, also known as BAP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BAP is a proline derivative that has been synthesized through a number of different methods and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, induction of apoptosis in cancer cells, and antioxidant properties. Additionally, this compound has been found to have potential as a neuroprotective agent, with studies demonstrating its ability to protect against oxidative stress and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide is its relatively low toxicity, which makes it a promising candidate for further research and development. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide, including further exploration of its anti-inflammatory and anti-tumor properties, as well as its potential as a neuroprotective agent. Additionally, further research could be done to optimize the synthesis method of this compound and improve its solubility in water. Overall, this compound shows promise as a candidate for further research and development in the field of medicinal chemistry.
Métodos De Síntesis
1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide can be synthesized through a number of different methods, including the reaction of N-benzoylproline with benzyl chloroformate and N,N-dimethylamine, or through the reaction of N-benzoylproline with benzyl bromide and N,N-dimethylamine. The yield of this compound can vary depending on the specific synthesis method used, but typically ranges from 50-70%.
Aplicaciones Científicas De Investigación
1-[(benzyloxy)acetyl]-N,N-dimethylprolinamide has been found to have a variety of applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to have potential as an anti-tumor agent, with studies showing its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N,N-dimethyl-1-(2-phenylmethoxyacetyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-17(2)16(20)14-9-6-10-18(14)15(19)12-21-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKVXEOMVSAQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5-dimethyl-1-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-2,4-imidazolidinedione](/img/structure/B5321130.png)


![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5321165.png)
![7-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3-isopropyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5321169.png)

![1-{1-[(1-oxo-1H,3H-benzo[de]isochromen-6-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5321174.png)
![5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5321182.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5321187.png)


![4-morpholin-4-yl-7-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5321211.png)
![methyl 5-(2-isopropoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5321219.png)
![N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5321230.png)